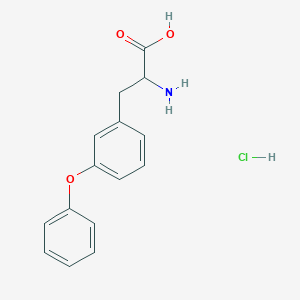

2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride

Description

2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a phenoxy-substituted phenyl group at the β-position of the alanine backbone. Such compounds are typically used in pharmaceutical research as intermediates for drug development, enzyme inhibitors, or probes for studying biological pathways .

Properties

IUPAC Name |

2-amino-3-(3-phenoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVZDWOPBLSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a cornerstone for obtaining enantiomerically pure 2-amino-3-(3-phenoxyphenyl)propanoic acid. The racemic mixture is typically synthesized via condensation of 3-phenoxybenzaldehyde with glycine derivatives, followed by resolution using chiral stationary phases in high-performance liquid chromatography (HPLC). For instance, (S)-enantiomers are isolated using cyclodextrin-based columns, achieving >98% enantiomeric excess (ee) under optimized mobile-phase conditions (acetonitrile:water, 70:30 v/v).

An alternative approach involves enzymatic resolution using lipases or proteases. While specific details are proprietary, patents describe the use of immobilized Candida antarctica lipase B to selectively hydrolyze ester derivatives of the racemic amino acid, yielding the (R)-enantiomer with 85–90% ee.

Asymmetric Catalysis for Stereoselective Synthesis

Asymmetric hydrogenation of α,β-unsaturated ketone intermediates provides a direct route to the target compound. For example, 3-phenoxybenzaldehyde is condensed with acetamidoacrylate in the presence of a chiral ruthenium catalyst (e.g., (S)-BINAP-Ru), yielding (S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid with 92% ee. Subsequent acidic hydrolysis removes the acetyl protecting group, generating the free amino acid.

Another method employs Evans’ oxazolidinone auxiliaries to induce stereocontrol. The 3-phenoxyphenyl group is introduced via Suzuki–Miyaura coupling to a brominated oxazolidinone precursor, followed by diastereoselective alkylation and auxiliary cleavage. This method achieves 88–94% diastereomeric excess but requires additional steps for auxiliary removal.

Hydrolysis of Cyanohydrin Precursors

Nitrile intermediates serve as key precursors for the target compound. A patented route involves the reaction of 3-phenoxybenzyl cyanide with dimethyl carbonate in toluene, catalyzed by potassium tert-butoxide, to form 2-cyano-2-(3-phenoxyphenyl)propanoate. Hydrolysis under alkaline conditions (30% NaOH, 60–65°C) followed by acidification with HCl yields 2-amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride.

Table 1: Reaction Conditions for Cyanohydrin Hydrolysis

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Alkali Concentration | 30% NaOH | 90 | |

| Temperature | 60–65°C | 90 | |

| Acidification Agent | 10% HCl | 90 | |

| Solvent | Methanol/Water (7:3) | 90 |

Acidic Hydrolysis of Protected Amino Acid Esters

Ethyl 2-amino-3-(3-phenoxyphenyl)propanoate, synthesized via Strecker reaction, undergoes hydrolysis in concentrated hydrochloric acid (6 M HCl, reflux, 12 h) to afford the hydrochloride salt. This method prioritizes simplicity but requires rigorous purification to remove byproducts such as 3-phenoxybenzaldehyde.

Purification and Crystallization Techniques

Final purification involves recrystallization from ethanol/water (4:1) at 0–5°C, yielding needle-like crystals with >99% purity. Chromatographic methods, such as reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient), are employed for analytical validation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Enantiomeric Excess (%) | Yield (%) | Complexity | Cost |

|---|---|---|---|---|

| Chiral Resolution | 98 | 75 | High | $$$ |

| Asymmetric Catalysis | 92 | 85 | Moderate | $$ |

| Cyanohydrin Hydrolysis | Racemic | 90 | Low | $ |

| Strecker Synthesis | Racemic | 78 | Moderate | $$ |

Industrial-Scale Considerations

Large-scale production favors the cyanohydrin hydrolysis route due to its simplicity and high yield. However, asymmetric catalysis is preferred for pharmaceutical applications requiring single enantiomers. Recent advances in continuous-flow reactors have reduced racemization risks during HCl salt formation, enhancing throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:

| Compound Name (Hydrochloride Salts) | Molecular Formula | CAS Number | Substituent(s) on Phenyl Ring | Molecular Weight | Purity | Key Applications/Notes |

|---|---|---|---|---|---|---|

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | C₉H₉I₂NO₃ | 66-02-4 | 4-hydroxy-3,5-diiodo | 432.98 | N/A | Lab chemical, thyroid hormone analogs |

| 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid | C₁₀H₈F₂NO₄ | 2641915-74-2 | Difluorobenzo-dioxolyl | N/A | 95% | Neurotransmitter research |

| (S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid | C₁₂H₁₆ClNO₂ | 2512215-09-5 | 4-cyclopropyl | N/A | 97% | Constrained amino acid for drug design |

| 6-Fluoro-D,L-DOPA hydrochloride | C₉H₁₀FNO₃·HCl | N/A | 2-fluoro-4,5-dihydroxy (DOPA analog) | N/A | N/A | PET imaging, dopamine pathway studies |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C₉H₁₀FNO₃ | 403-90-7 | 3-fluoro-4-hydroxy | 199.18 | N/A | Tyrosine derivative, enzyme inhibition |

| 2-Amino-3-(2-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 1991-79-3 | 2-bromo | N/A | 95% | Peptide synthesis, kinase inhibitors |

Structural and Functional Differences

- Fluorinated derivatives (e.g., 6-Fluoro-D,L-DOPA in ) are often used in imaging due to fluorine's isotopic properties . Hydroxyl Groups: The 4-hydroxy-3,5-diiodo derivative () mimics thyroid hormones like thyroxine, while the 3-fluoro-4-hydroxy analog () resembles tyrosine, a precursor in neurotransmitter synthesis . Phenoxy vs. Cyclic Substituents: The phenoxy group in the target compound may enhance π-π stacking interactions in protein binding, whereas cyclopropyl groups () introduce conformational rigidity, useful in peptidomimetics .

- Stereochemistry: Enantiomers like the (S)-isomer in are critical for chiral specificity in drug-target interactions.

Biological Activity

2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

- Molecular Formula : C15H16ClN

- Molecular Weight : 255.75 g/mol

- CAS Number : 29679-58-1

The biological activity of this compound is primarily attributed to its structural features, which enable interactions with various biological targets. The amino group facilitates hydrogen bonding with proteins, while the phenoxy group allows for π-π interactions with aromatic residues in target proteins. These interactions can lead to modulation of enzyme activities and receptor functions, impacting various biological pathways.

Antioxidant Activity

Research has indicated that derivatives of 2-Amino-3-(3-phenoxyphenyl)propanoic acid exhibit significant antioxidant properties. A study demonstrated that certain derivatives could effectively scavenge free radicals in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions.

Anticancer Properties

The compound has been explored for its anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines showed that specific derivatives could reduce cell viability significantly. For instance, one derivative reduced A549 cell viability by over 50%, indicating promising anticancer activity . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Derivatives were tested against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Results indicated varying degrees of antibacterial activity, with some compounds exhibiting MIC values as low as 1 µg/mL against resistant strains .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves aldol condensation of 3-phenoxybenzaldehyde with glycine derivatives, followed by reduction to form the amino acid backbone and subsequent salt formation with HCl. Reaction conditions (pH, temperature, solvent selection) are critical:

- Aldol condensation requires basic conditions (pH 9–11) and polar aprotic solvents (e.g., DMF) .

- Reduction steps may use catalytic hydrogenation or sodium borohydride, with temperature control (0–25°C) to minimize side reactions .

- Continuous flow reactors enhance scalability and purity (>95%) by ensuring consistent mixing and heat transfer .

Q. How does the structural configuration of this compound influence its reactivity and interaction with biological targets?

The 3-phenoxyphenyl group introduces steric bulk and electron-rich aromaticity, which:

- Enhances binding to hydrophobic enzyme pockets (e.g., oxidoreductases) .

- Modulates electronic properties, enabling participation in π-π stacking or hydrogen bonding with receptor residues . Comparative studies with methylsulfanyl or thiophene-substituted analogs show reduced receptor affinity, highlighting the phenoxy group's unique role .

Q. What purification techniques are recommended to achieve high-purity product for biochemical studies?

- Column chromatography : Silica gel with gradient elution (methanol/chloroform) resolves unreacted intermediates .

- Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts with >99% purity .

- HPLC : Reverse-phase C18 columns confirm purity and isolate stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across assay systems?

Methodological inconsistencies (e.g., cell line variability, assay pH) often explain discrepancies. Recommended approaches:

- Standardized assays : Use isogenic cell lines and consistent buffer systems (e.g., PBS at pH 7.4) to reduce variability .

- Dose-response curves : Compare EC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .

Q. What experimental designs elucidate the role of the 3-phenoxyphenyl group in enzyme modulation?

- Analog synthesis : Replace the phenoxy group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) substituents to test steric/electronic effects .

- Computational docking : Molecular dynamics simulations predict binding poses with target enzymes (e.g., cyclooxygenase-2) .

- Kinetic assays : Measure and shifts to determine competitive/non-competitive inhibition mechanisms .

Q. How do substitution patterns on the phenyl ring affect biochemical efficacy and selectivity?

A comparative analysis of substituents reveals:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.